10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one
Brand Name: Vulcanchem
CAS No.: 75628-90-9
VCID: VC16040788
InChI: InChI=1S/C23H18O3/c1-25-21-12-11-15(14-22(21)26-2)13-20-16-7-3-5-9-18(16)23(24)19-10-6-4-8-17(19)20/h3-14H,1-2H3
SMILES:
Molecular Formula: C23H18O3
Molecular Weight: 342.4 g/mol

10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one

CAS No.: 75628-90-9

Cat. No.: VC16040788

Molecular Formula: C23H18O3

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one - 75628-90-9

Specification

CAS No. 75628-90-9
Molecular Formula C23H18O3
Molecular Weight 342.4 g/mol
IUPAC Name 10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one
Standard InChI InChI=1S/C23H18O3/c1-25-21-12-11-15(14-22(21)26-2)13-20-16-7-3-5-9-18(16)23(24)19-10-6-4-8-17(19)20/h3-14H,1-2H3
Standard InChI Key AIYFOFIPZAVACA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 10-[(3,4-dimethoxyphenyl)methylidene]anthracen-9-one, reflects its anthracenone backbone fused with a methylidene group at position 10, which is further substituted with a 3,4-dimethoxyphenyl moiety. The anthracenone core consists of three fused benzene rings with a ketone group at position 9, while the 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at the meta and para positions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC23H18O3\text{C}_{23}\text{H}_{18}\text{O}_{3}
Molecular Weight342.4 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC
InChIKeyAIYFOFIPZAVACA-UHFFFAOYSA-N

The crystal structure of analogous compounds, such as 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1, diazaborinine, reveals that methoxy-substituted aromatic systems often adopt planar configurations with dihedral angles influenced by steric and electronic factors . For instance, the diazaborinine derivative crystallizes in a monoclinic system (P21/cP2_1/c) with unit cell parameters a=12.5782(14)A˚,b=13.6724(14)A˚,c=8.7113(9)A˚,β=97.819(6)a = 12.5782(14) \, \text{Å}, b = 13.6724(14) \, \text{Å}, c = 8.7113(9) \, \text{Å}, \beta = 97.819(6)^\circ) , suggesting potential similarities in the packing behavior of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one likely involves condensation reactions between anthracen-9-one derivatives and 3,4-dimethoxybenzaldehyde. A comparable protocol for synthesizing 2-(4-(dimethylamino)phenyl)-10-methylacridin-9-one utilizes Suzuki-Miyaura coupling, where a brominated acridinone reacts with a boronic acid derivative under palladium catalysis . For this compound, a similar cross-coupling strategy may be employed, leveraging the reactivity of the anthracenone’s ketone group with methoxy-substituted aryl aldehydes.

Key steps include:

  • Functionalization of Anthracenone: Bromination at position 10 to introduce a reactive site.

  • Condensation Reaction: Reaction with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., NaOAc) and oxidizing agent (e.g., benzoyl peroxide) .

  • Purification: Column chromatography using dichloromethane or ethyl acetate to isolate the product .

Crystallographic Considerations

While direct crystallographic data for this compound are unavailable, related structures highlight the influence of methoxy groups on molecular packing. For example, in 2-[(3S,4S)-4-(anthracen-9-yl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]-2-aza-2H-phenalene-1,3-dione, the methoxyphenyl group induces a dihedral angle of 17.17° with the central β-lactam ring , suggesting that steric interactions from methoxy substituents may similarly affect the conformation of 10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H}-NMR spectrum of this compound would display signals corresponding to:

  • Anthracenone Protons: Aromatic protons in the range of 7.5–8.5 ppm.

  • Methoxy Groups: Singlets near 3.8–4.0 ppm for the two methoxy substituents.

  • Methylidene Proton: A characteristic downfield shift (~6.5–7.0 ppm) for the CH group bridging the anthracenone and dimethoxyphenyl moieties.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=O Stretch: A strong band near 1680–1700 cm1^{-1} for the anthracenone ketone.

  • C-O-C Stretch: Bands at 1250–1270 cm1^{-1} and 1020–1040 cm1^{-1} for the methoxy groups.

Mass Spectrometry

The molecular ion peak (M+\text{M}^+) at m/zm/z 342.4 confirms the molecular weight. Fragmentation patterns would likely involve loss of methoxy groups (31Da-31 \, \text{Da}) and sequential cleavage of the anthracenone backbone.

TargetMechanism of Action
TubulinInhibition of polymerization
Topoisomerase IIDNA intercalation
Reactive Oxygen SpeciesOxidative stress generation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator